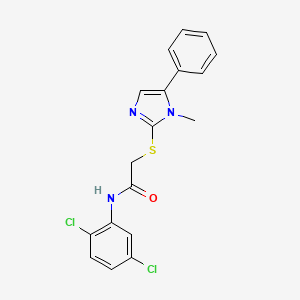

(2R)-2-(2-fluorophenyl)pyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2R)-2-(2-fluorophenyl)pyrrolidine” is a chemical compound with the molecular formula C10H12FN . It has a molecular weight of 165.21 . The compound is also known by its IUPAC name, this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12FN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2/t10-/m1/s1 . The InChI key is NOJCVVKIBLHAGW-SNVBAGLBSA-N .Physical and Chemical Properties Analysis

The compound “this compound” should be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen

Chemosensors for Metal Ions

One significant application involves the development of fluorescent chemosensors for metal ions. For instance, pyrrolidine-based fluorophores have been synthesized for high selectivity and sensitivity toward Fe3+/Fe2+ cations, demonstrating their utility in living cell imaging, particularly in HepG2 cells. This application is critical for biological and medical research, where metal ion detection within living organisms plays a vital role in understanding various biological processes and diseases (Maity et al., 2018).

Fluorescent Probes for Cellular Imaging

Another application area is the development of low-molecular-weight fluorescent sensors for detecting Zn2+ in living cells. These probes, based on a pyridine–pyridone core structure, show significant changes in emission wavelength and intensity upon binding to Zn2+, highlighting their potential for use in fluorescence microscopy imaging of Zn2+ within biological systems (Hagimori et al., 2015).

Molecular Reactivity and Docking Studies

Research on the reactivity and docking studies of pyrrolidine derivatives reveals their potential as inhibitors or ligands for specific receptors. For example, phenyl (3-phenylpyrrolidin-3-yl)sulfones have been identified as selective RORγt inverse agonists, showing promise for developing new anti-cancer drugs. Such studies involve detailed computational modeling and in vitro assays to determine the efficacy and specificity of these compounds (Duan et al., 2019).

Synthesis and Characterization of New Compounds

The synthesis and characterization of new pyrrolidine-based molecules are crucial for expanding the library of compounds with potential pharmaceutical applications. For example, the development of novel heterocyclic molecules through detailed synthetic pathways, characterization, and reactivity studies can lead to new insights into their potential applications in drug development and other areas of chemical research (Murthy et al., 2017).

Optical and Electronic Properties

Studies on the optical and electronic properties of pyrrolidine derivatives have also been conducted, focusing on their potential use in non-linear optics and as fluorescent pH sensors. The ability of these compounds to undergo protonation and deprotonation, leading to reversible switching between fluorescent states, underlines their utility in sensor applications and the study of molecular interactions (Yang et al., 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

(2R)-2-(2-fluorophenyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJCVVKIBLHAGW-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[Cyano(cyclopropyl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide](/img/structure/B2897435.png)

![3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B2897436.png)

![N-(tert-butyl)-2-{1-[(2-oxo-3-propyl-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}acetamide](/img/structure/B2897443.png)